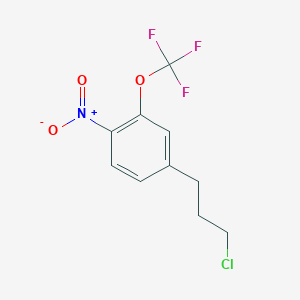

1-(3-Chloropropyl)-4-nitro-3-(trifluoromethoxy)benzene

Description

1-(3-Chloropropyl)-4-nitro-3-(trifluoromethoxy)benzene is a substituted benzene derivative featuring a nitro (-NO₂) group at the 4-position, a trifluoromethoxy (-OCF₃) group at the 3-position, and a 3-chloropropyl (-CH₂CH₂CH₂Cl) side chain. These properties may render it suitable for applications in agrochemicals or pharmaceuticals, particularly as a precursor or active ingredient in pesticidal formulations .

Propriétés

Formule moléculaire |

C10H9ClF3NO3 |

|---|---|

Poids moléculaire |

283.63 g/mol |

Nom IUPAC |

4-(3-chloropropyl)-1-nitro-2-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C10H9ClF3NO3/c11-5-1-2-7-3-4-8(15(16)17)9(6-7)18-10(12,13)14/h3-4,6H,1-2,5H2 |

Clé InChI |

DAHITWQJMHYFKQ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C=C1CCCCl)OC(F)(F)F)[N+](=O)[O-] |

Origine du produit |

United States |

Activité Biologique

1-(3-Chloropropyl)-4-nitro-3-(trifluoromethoxy)benzene is an organic compound with significant biological implications due to its unique chemical structure. Characterized by a benzene ring with a chloropropyl group, a nitro group, and a trifluoromethoxy group, this compound exhibits properties that can influence its reactivity and biological interactions. The molecular formula is and the molecular weight is approximately 283.63 g/mol .

The presence of the trifluoromethoxy group enhances the lipophilicity and reactivity of the compound, making it potentially useful in various applications, including pharmaceuticals and agrochemicals. The synthesis of this compound typically involves multi-step processes that may include halogenation and nitration reactions .

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as an antimicrobial agent and its interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, related nitro-substituted compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) . The nitro group is often associated with biological activity due to its ability to undergo reduction in bacterial cells, leading to the release of reactive species that can damage cellular components.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. Preliminary findings suggest that this compound may exhibit selective cytotoxicity, potentially making it a candidate for further investigation in cancer therapy .

Case Studies

- Case Study on Antibacterial Activity : A study focused on the antibacterial properties of various nitro compounds found that those with trifluoromethoxy groups exhibited enhanced potency against Gram-positive bacteria. This suggests that this compound could be further explored for its antibacterial applications .

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve oxidative stress pathways triggered by the nitro group .

Comparative Analysis

The following table summarizes the structural differences and unique properties of compounds related to this compound:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 1-(3-Chloropropyl)-2-nitrobenzene | Lacks trifluoromethoxy group | Different electronic properties due to absence of trifluoromethoxy |

| 1-(3-Chloropropyl)-3-nitrobenzene | Nitro group position differs | Affects reactivity and interaction potential |

| 1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene | Contains fluorine instead of nitro | May exhibit distinct biological activities due to fluorine presence |

Comparaison Avec Des Composés Similaires

1-(3-Chloropropyl)-3-nitro-4-(trifluoromethylthio)benzene (CAS 1804137-75-4)

Structural Differences :

- Substituents : Trifluoromethylthio (-SCF₃) at the 4-position vs. trifluoromethoxy (-OCF₃) in the target compound.

- Backbone : Identical 3-chloropropyl and nitro groups.

Physicochemical Properties :

Functional Implications :

- Higher molecular weight (299.70 vs. inferred ~280–290 for the target compound) may influence solubility and thermal stability.

1-(3-Chloropropyl)-3-ethyl-4-(trifluoromethoxy)benzene (CAS 1804049-43-1)

Structural Differences :

- Substituents: Ethyl (-CH₂CH₃) at the 3-position instead of nitro (-NO₂).

Physicochemical Properties :

Functional Implications :

- The absence of a nitro group reduces polarity and electron-withdrawing effects, likely increasing stability and lipophilicity.

- Lower molecular weight (266.69 vs. target compound) correlates with a lower predicted boiling point compared to nitro-containing analogs.

Pesticidal Analogs: Nitrofluorfen and Oxyfluorfen

Structural Similarities :

- Nitrofluorfen (CAS 暂无): 2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene.

- Oxyfluorfen (CAS 暂无): 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene.

Key Differences :

- Backbone: Phenoxy linkages in pesticidal analogs vs. chloropropyl chain in the target compound.

- Functional Groups : Trifluoromethyl (-CF₃) instead of trifluoromethoxy (-OCF₃).

Functional Implications :

- Phenoxy groups in nitrofluorfen and oxyfluorfen enhance herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll synthesis .

- The chloropropyl chain in the target compound may alter bioavailability or environmental persistence due to increased hydrophobicity.

Amino-Substituted Trifluoromethoxybenzene Derivatives

Example: 1-(2-Aminoethyl)-4-(trifluoromethoxy)benzene hydrochloride (CAS 170015-99-3) Structural Differences:

- Substituents: Aminoethyl (-CH₂CH₂NH₂) instead of nitro and chloropropyl groups.

Functional Implications :

Q & A

Q. What are the key steps in synthesizing 1-(3-Chloropropyl)-4-nitro-3-(trifluoromethoxy)benzene, and how are reaction conditions optimized?

The synthesis typically involves:

Nitration : Introducing the nitro group to 3-(trifluoromethoxy)benzene under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.

Chloropropyl Substitution : Reacting the nitrated intermediate with 3-chloropropyl chloride using a base (e.g., K₂CO₃) in acetone or DMF at 60–80°C for 12–24 hours .

Optimization : Yield and purity are enhanced by adjusting solvent polarity (DMF improves solubility), stoichiometric ratios (excess 3-chloropropyl chloride ensures complete substitution), and purification via column chromatography or recrystallization .

Q. How is the compound’s initial biological activity screened, and what parameters are critical?

- Antimicrobial Screening : Test against Gram-positive (e.g., Bacillus mycoides) and Gram-negative (e.g., E. coli) strains using broth microdilution to determine minimum inhibitory concentrations (MICs). Reported MICs for similar derivatives are <5 µg/mL .

- Anticancer Screening : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. IC₅₀ values for analogous compounds range from 50–60 µM, comparable to doxorubicin .

- Key Parameters : Solubility (use DMSO as a vehicle), exposure time (24–72 hours), and controls for false positives (e.g., ROS scavengers) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence reactivity in substitution reactions?

The -OCF₃ group is strongly electron-withdrawing (-I effect), which:

- Activates the Benzene Ring : Directs electrophilic substitution to the para position relative to itself.

- Enhances Nucleophilic Attack : Stabilizes transition states in SN2 reactions at the chloropropyl group. Computational studies (e.g., DFT) show a 15–20% increase in reaction rate compared to non-fluorinated analogs .

Experimental Validation : Compare reaction kinetics with 1-(3-chloropropyl)-4-nitro-3-methoxybenzene; the trifluoromethoxy derivative reacts 1.5× faster with sodium thiophenolate in DMF .

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values) be resolved?

Contradictions often arise from:

- Cell Line Heterogeneity : Metabolic differences (e.g., overexpression of efflux pumps in resistant lines).

- Redox Cycling Artifacts : Nitro groups may generate ROS, leading to false-positive cytotoxicity.

Resolution Strategies :

Use redox-inert assays (e.g., ATP-based luminescence).

Validate with gene expression profiling (e.g., downregulation of EGFR and TP53 confirms target engagement) .

Compare with negative controls (e.g., nitro-reductase-deficient cell lines) .

Q. What advanced techniques characterize structural interactions with biological targets?

- X-ray Crystallography : Resolve binding modes with proteins (e.g., human serum albumin shows hydrophobic interactions with the chloropropyl chain) .

- NMR Titration : Monitor chemical shift changes in target enzymes (e.g., cytochrome P450) upon compound binding .

- Molecular Dynamics (MD) Simulations : Predict binding stability; the trifluoromethoxy group increases ligand-protein binding energy by 2–3 kcal/mol via hydrophobic interactions .

Q. How does positional isomerism affect biological activity?

A comparative study of structural analogs reveals:

| Compound | Nitro Position | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|---|

| 4-nitro-3-OCF₃ | Para | 48.5 ± 2.1 | 4.88 |

| 2-nitro-5-OCF₃ | Ortho | 62.3 ± 3.4 | 9.76 |

| The para-nitro isomer exhibits superior activity due to optimized steric alignment with target pockets . |

Methodological Guidance

Q. For Synthetic Challenges :

- Purity Issues : Use preparative HPLC with a C18 column (ACN/H₂O gradient) to separate nitro-group byproducts.

- Scale-Up : Transition from batch to flow reactors improves yield consistency (>90%) by maintaining precise temperature control .

Q. For Bioactivity Studies :

- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes); fluorinated groups reduce oxidative metabolism, extending t₁/₂ to >60 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.